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Compound of Interest

Compound Name: Apigenin 5-O-neohesperidoside

Cat. No.: B1153349 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apigenin 5-O-neohesperidoside is a flavonoid glycoside, a class of natural compounds

widely distributed in the plant kingdom. It consists of the flavone apigenin linked to a

neohesperidoside sugar moiety at the 5-hydroxyl position. Flavonoids are of significant interest

in the pharmaceutical and nutraceutical industries due to their potential antioxidant, anti-

inflammatory, and anti-cancer properties. Accurate and sensitive analytical methods are crucial

for the identification, quantification, and pharmacokinetic studies of these compounds. Liquid

Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful

technique for the analysis of Apigenin 5-O-neohesperidoside due to its high selectivity,

sensitivity, and ability to provide structural information. This document outlines the principles

and a general protocol for its analysis.

Principle of Analysis

The analysis is performed using a Liquid Chromatography (LC) system to separate Apigenin
5-O-neohesperidoside from other components in the sample matrix. The eluent from the LC

column is then introduced into a mass spectrometer. Electrospray Ionization (ESI) is a common

ionization technique for flavonoids, and it is typically operated in negative ion mode, which

readily deprotonates the hydroxyl groups of the flavonoid structure, forming the precursor ion

[M-H]⁻.
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In the tandem mass spectrometer (MS/MS), the precursor ion is isolated and subjected to

Collision-Induced Dissociation (CID). This process fragments the ion in a predictable manner.

The primary fragmentation event for a flavonoid O-glycoside is the cleavage of the glycosidic

bond, resulting in a neutral loss of the sugar moiety (neohesperidoside, 308 Da) and the

formation of the apigenin aglycone fragment ion [Apigenin-H]⁻ at m/z 269. This specific

transition provides high selectivity for quantification. Further fragmentation of the apigenin

aglycone can be used for confirmation.

Mass Spectrometry and Fragmentation
Apigenin 5-O-neohesperidoside has a molecular weight of 578.52 g/mol . In negative ion

mode ESI-MS, it will primarily form a deprotonated molecule [M-H]⁻ at an m/z of 577.5.

Expected Fragmentation Pattern:

The MS/MS fragmentation of the [M-H]⁻ ion of Apigenin 5-O-neohesperidoside is expected

to proceed as follows:

Primary Fragmentation: Neutral loss of the neohesperidoside moiety (rhamnose-glucose

disaccharide, C₁₂H₂₀O₉, molecular weight 308.28 Da).

m/z 577.5 → m/z 269.2 [M-H-308]⁻ (This corresponds to the deprotonated apigenin

aglycone and is typically the most abundant fragment ion).

Secondary Fragmentation (of the apigenin aglycone at m/z 269.2): Further fragmentation of

the apigenin ion can occur through retro-Diels-Alder (RDA) reactions, cleaving the C-ring.[1]

m/z 269.2 → m/z 151.0 (Resulting from the cleavage of the C-ring).

m/z 269.2 → m/z 117.0 (Also a result of C-ring cleavage).[1]

The transition of m/z 577.5 → 269.2 is typically used as the primary transition for quantification

in Multiple Reaction Monitoring (MRM) mode due to its specificity and high intensity.
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Figure 1: Proposed MS/MS fragmentation pathway for Apigenin 5-O-neohesperidoside.

Quantitative Analysis Performance
While specific quantitative data for Apigenin 5-O-neohesperidoside is not widely published,

the performance characteristics for the quantification of its aglycone, apigenin, are well-

documented and can serve as a benchmark.[2][3] The following table summarizes typical LC-

MS/MS method validation parameters for apigenin.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1153349?utm_src=pdf-body-img
https://www.benchchem.com/product/b1153349?utm_src=pdf-body
https://www.benchchem.com/product/b1153349?utm_src=pdf-body
https://www.researchgate.net/figure/Apigenin-as-anticancer-agent-modulation-of-signaling-pathways_fig1_339282518
https://pubmed.ncbi.nlm.nih.gov/10628390/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1153349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Typical Performance Reference

Linearity Range 0.5 - 500 ng/mL [2]

LLOQ 0.5 - 1.25 ng/mL [2][3]

Intra-day Precision (RSD) < 13.1% [2]

Inter-day Precision (RSD) < 13.1% [2]

Accuracy
89.4% to 108.6% (-10.6% to

8.6% bias)
[2]

Recovery 86.5% to 90.1% (from plasma) [2]

Experimental Protocols
Protocol 1: Extraction from Plant Material
This protocol provides a general method for the extraction of flavonoids from dried plant

material.

Materials and Reagents:

Dried and powdered plant material

Methanol (HPLC grade)

Water (HPLC grade)

Formic Acid (LC-MS grade)

Centrifuge tubes (50 mL)

Vortex mixer

Ultrasonic bath

Centrifuge

Syringe filters (0.22 µm, PTFE or Nylon)
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Procedure:

Weighing: Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge

tube.

Extraction: Add 20 mL of 80% methanol in water.

Sonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature.

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

Collection: Carefully collect the supernatant and transfer it to a new tube.

Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue to ensure

complete extraction. Combine the supernatants.

Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of

nitrogen or using a rotary evaporator.

Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition

(e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial prior

to injection.

Protocol 2: Sample Preparation from Plasma
This protocol describes a protein precipitation method for extracting the analyte from a plasma

sample.[2]

Materials and Reagents:

Plasma sample

Acetonitrile (HPLC grade) containing internal standard

Vortex mixer

Centrifuge (refrigerated)
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Syringe filters (0.22 µm)

Procedure:

Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.

Protein Precipitation: Add 300 µL of cold acetonitrile (containing internal standard, if used).

Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein

precipitation.

Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

Supernatant Collection: Carefully transfer the supernatant to a new tube.

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

Filtration/Transfer: Filter the sample or directly transfer to an LC vial with an insert for

analysis.

Protocol 3: LC-MS/MS Instrumental Method
This is a representative LC-MS/MS method for the analysis of flavonoid glycosides.

Liquid Chromatography Conditions:

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[2]

Mobile Phase A: Water with 0.1% Formic Acid.[3]

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Column Temperature: 40°C.
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Gradient Elution:

Time (min) % Mobile Phase B

0.0 10

1.0 10

8.0 90

10.0 90

10.1 10

| 12.0 | 10 |

Mass Spectrometry Conditions:

Instrument: Triple Quadrupole Mass Spectrometer.

Ionization Source: Electrospray Ionization (ESI), Negative Mode.

Capillary Voltage: 3.0 kV.

Source Temperature: 150°C.

Desolvation Temperature: 350°C.

Nebulizer Gas Flow: 7 Bar.

Scan Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Compound
Precursor Ion
(m/z)

Product Ion
(m/z)

Dwell Time
(ms)

Collision
Energy (eV)

Apigenin 5-O-
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(Quantifier)

100 25
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| Apigenin 5-O-neohesperidoside | 577.5 | 151.0 (Qualifier) | 100 | 40 |
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Figure 2: General experimental workflow for LC-MS/MS analysis.

Apigenin, the aglycone of Apigenin 5-O-neohesperidoside, is known to modulate several key

signaling pathways implicated in cancer and inflammation. One of the most studied is the

PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth.[2] Apigenin

has been shown to inhibit this pathway, contributing to its anti-cancer effects.[2]
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Figure 3: Apigenin's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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